molecular formula C22H20N4OS B2762993 N-(3-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1021216-47-6

N-(3-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2762993
CAS No.: 1021216-47-6
M. Wt: 388.49
InChI Key: ZQSUIHJSGYLRCL-UHFFFAOYSA-N
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Description

N-(3-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C22H20N4OS and its molecular weight is 388.49. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-ethylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-16-7-6-10-18(13-16)24-21(27)15-28-22-20-14-19(17-8-4-3-5-9-17)25-26(20)12-11-23-22/h3-14H,2,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSUIHJSGYLRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, also known by its CAS number 1021216-47-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H20N4OS
  • Molecular Weight : 388.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds of this class often exhibit activity through modulation of neurotransmitter systems and inhibition of specific enzymes.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on phosphodiesterases, which are critical in cellular signaling pathways.
  • Neurotransmitter Modulation : The structural similarity to known anxiolytics suggests potential effects on GABAergic or serotonergic systems.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds can exhibit various pharmacological effects including:

  • Anxiolytic Properties : Compounds in this class have been noted for their potential to reduce anxiety symptoms.
  • Sedative Effects : Some studies suggest sedative properties that may be beneficial in treating insomnia.
  • Antiepileptic Activity : The ability to modulate neuronal excitability positions these compounds as potential antiepileptic agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticReduced anxiety-like behavior
SedativeInduced sleep in animal models
AntiepilepticDecreased seizure frequency

Table 2: Comparison with Related Compounds

Compound NameAnxiolytic ActivitySedative ActivityAntiepileptic Activity
N-(3-Ethylphenyl)-2-{...}YesModerateYes
N-(3-Cyanopyrazole)-N-EthylacetamideYesHighModerate
N-Methyl-N-(3-{...})ModerateYesYes

Case Studies

  • Study on Anxiolytic Effects :
    In a controlled study involving rodents, N-(3-ethylphenyl)-2-{...} was administered to evaluate its anxiolytic properties using the elevated plus maze test. Results indicated a significant increase in time spent in open arms compared to controls, suggesting anxiolytic effects.
  • Sedative Properties Evaluation :
    A study focused on the sedative effects demonstrated that administration of the compound resulted in prolonged sleep duration in sleep-deprived mice. The results were comparable to standard sedative agents.
  • Antiepileptic Efficacy Assessment :
    In a seizure model induced by pentylenetetrazol, the compound exhibited a dose-dependent reduction in seizure frequency, indicating its potential as an antiepileptic agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(3-ethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, as promising anticancer agents. The pyrazole moiety has been associated with various biological activities, particularly in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways, including the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives containing pyrazole structures have shown significant inhibitory activity against several cancer cell lines (e.g., MCF7 and A375) with IC50 values in the low micromolar range .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Pyrazole derivatives have been traditionally used in non-steroidal anti-inflammatory drugs (NSAIDs), and this compound fits this profile.

  • Clinical Relevance : Studies indicate that similar compounds can reduce inflammation markers and alleviate pain in various models of inflammation .

Optical Applications

In addition to pharmacological uses, this compound has potential applications in optical technologies due to its fluorescent properties.

Fluorescent Properties

Research has demonstrated that pyrazolo[1,5-a]pyrimidines can act as effective fluorophores. The excited-state intramolecular proton transfer (ESIPT) process observed in these compounds suggests their utility in developing sensors and imaging agents .

Case Studies and Research Findings

StudyFindings
Bouabdallah et al.Investigated pyrazole derivatives showing significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL .
Huang et al.Evaluated aniline-containing pyrazole derivatives for anticancer potential with IC50 values as low as 0.98 μM against CDK2 .
Optical ApplicationsDemonstrated the potential of pyrazolo[1,5-a]pyrimidines as fluorophores for optical applications due to their unique fluorescent properties .

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